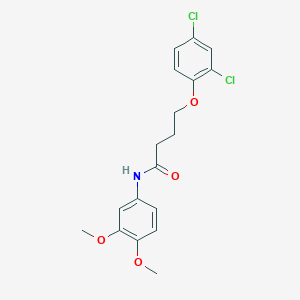
2,4-dichloro-N-(2-phenoxyphenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-dichloro-N-(2-phenoxyphenyl)benzamide, commonly known as Dichlobenil, is a chemical compound that has been widely used as a herbicide since the 1960s. It is a white crystalline solid that is sparingly soluble in water and has a melting point of 174-176°C. Dichlobenil has been used to control the growth of broadleaf weeds and grasses in various crops, including fruit trees, vegetables, and ornamentals.
Mécanisme D'action
The mechanism of action of dichlobenil involves the inhibition of the enzyme cellulose synthase, which is responsible for the synthesis of cellulose in plant cells. By inhibiting this enzyme, dichlobenil prevents the formation of new cell walls and disrupts the existing ones, leading to cell death and eventually plant death.
Biochemical and physiological effects:
Dichlobenil has been shown to have a low toxicity to mammals and is considered to be relatively safe for use in agriculture. However, it can have adverse effects on aquatic organisms, such as fish and invertebrates, if it enters water bodies through runoff or leaching. Dichlobenil has also been found to have a negative impact on soil microbial activity, which can affect soil fertility and nutrient cycling.
Avantages Et Limitations Des Expériences En Laboratoire
Dichlobenil has been widely used as a tool for studying plant growth and development, particularly in relation to cell wall biosynthesis and cellulose synthesis. Its herbicidal properties have also been utilized in weed control research. However, its use in laboratory experiments can be limited by its low solubility in water and its potential toxicity to certain organisms.
Orientations Futures
1. Investigation of the molecular mechanisms involved in dichlobenil inhibition of cellulose synthase.
2. Development of new herbicides based on the structure of dichlobenil.
3. Study of the effects of dichlobenil on soil microbial communities and nutrient cycling.
4. Investigation of the potential use of dichlobenil as a tool for studying plant-microbe interactions.
5. Evaluation of the environmental impact of dichlobenil and development of strategies for reducing its negative effects.
In conclusion, dichlobenil is a widely used herbicide that has been extensively studied for its effects on plant growth and development. Its mechanism of action involves the inhibition of cellulose synthase, leading to disruption of cell wall biosynthesis and eventual plant death. While dichlobenil has been useful in laboratory experiments, its use can be limited by its low solubility and potential toxicity. Future research should focus on investigating the molecular mechanisms involved in dichlobenil inhibition, developing new herbicides, and evaluating its environmental impact.
Méthodes De Synthèse
Dichlobenil can be synthesized by reacting 2,4-dichlorobenzoic acid with 2-phenoxyaniline in the presence of a dehydrating agent, such as thionyl chloride or phosphorus oxychloride. The resulting product is then purified by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
Dichlobenil has been extensively studied for its herbicidal properties and its effects on plant growth and development. It has been shown to inhibit cell division and elongation in plant roots, leading to stunted growth and eventual death of the plant. Dichlobenil has also been found to interfere with the biosynthesis of cellulose, a key component of plant cell walls.
Propriétés
Formule moléculaire |
C19H13Cl2NO2 |
|---|---|
Poids moléculaire |
358.2 g/mol |
Nom IUPAC |
2,4-dichloro-N-(2-phenoxyphenyl)benzamide |
InChI |
InChI=1S/C19H13Cl2NO2/c20-13-10-11-15(16(21)12-13)19(23)22-17-8-4-5-9-18(17)24-14-6-2-1-3-7-14/h1-12H,(H,22,23) |
Clé InChI |
CGHUBQFMBGYJTN-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2NC(=O)C3=C(C=C(C=C3)Cl)Cl |
SMILES canonique |
C1=CC=C(C=C1)OC2=CC=CC=C2NC(=O)C3=C(C=C(C=C3)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Phenyl 2-[(4-fluorobenzoyl)oxy]benzoate](/img/structure/B291006.png)









